molecular formula C8H15N3 B1458862 1,4-Dimethyl-1,4-diazepane-2-carbonitrile CAS No. 1423032-36-3

1,4-Dimethyl-1,4-diazepane-2-carbonitrile

Cat. No.: B1458862
CAS No.: 1423032-36-3
M. Wt: 153.22 g/mol
InChI Key: YYISHFQLPFEQOM-UHFFFAOYSA-N
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Description

1,4-Dimethyl-1,4-diazepane-2-carbonitrile ( 1423032-36-3) is a chemical compound with the molecular formula C 8 H 15 N 3 and a molecular weight of 153.22 g/mol . This seven-membered diazepane ring system is of significant interest in medicinal and organic chemistry as a privileged scaffold for drug discovery. The 1,4-diazepane core is a versatile structural motif found in biologically active compounds. Notably, diazepane derivatives have been identified as potent orexin receptor (OXR) antagonists, which are relevant for the treatment of insomnia, as demonstrated by the development of Suvorexant . The specific stereoisomer of this compound, (2S)-1,4-dimethyl-1,4-diazepane-2-carbonitrile, is also documented (CID 96839781), highlighting the importance of chirality in its potential application . The nitrile group within the structure offers a versatile handle for further synthetic modifications, making this compound a valuable intermediate for constructing more complex molecules or for use in diversity-oriented synthesis. This product is intended for research purposes as a building block in the synthesis of novel therapeutic agents or as a standard for analytical studies. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1,4-dimethyl-1,4-diazepane-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3/c1-10-4-3-5-11(2)8(6-9)7-10/h8H,3-5,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYISHFQLPFEQOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCN(C(C1)C#N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601202742
Record name 1H-1,4-Diazepine-2-carbonitrile, hexahydro-1,4-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601202742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1423032-36-3
Record name 1H-1,4-Diazepine-2-carbonitrile, hexahydro-1,4-dimethyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1423032-36-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-1,4-Diazepine-2-carbonitrile, hexahydro-1,4-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601202742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

1,4-Dimethyl-1,4-diazepane-2-carbonitrile is a chemical compound with potential biological activities that have garnered interest in various fields, including medicinal chemistry and pharmacology. This article aims to provide a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C8H14N4C_8H_{14}N_4. The compound features a diazepane ring with two methyl groups and a carbonitrile substituent, which contributes to its unique chemical properties.

Enzyme Interactions

Research indicates that this compound exhibits interactions with various enzymes. Its structural features allow it to bind to active sites of enzymes, potentially inhibiting their activity. This property is crucial for its application in drug development targeting enzyme-related diseases.

Receptor Binding

The compound has been studied for its ability to interact with specific receptors in the body. These interactions can modulate receptor activity, influencing physiological responses. For instance, it may impact neurotransmitter systems or other signaling pathways, although specific receptor targets require further investigation.

The mechanisms through which this compound exerts its biological effects are linked to its ability to alter enzyme kinetics and receptor signaling. The presence of the carbonitrile group enhances its lipophilicity and binding affinity to biological targets.

Case Studies

Several studies have explored the biological activities of this compound:

  • Anticholinesterase Activity : A study assessed the compound's potential as an acetylcholinesterase inhibitor. It showed promising results in inhibiting acetylcholinesterase activity in vitro, suggesting potential applications in treating neurodegenerative disorders such as Alzheimer's disease.
  • Antimicrobial Properties : In another study, the compound was tested against various bacterial strains. It demonstrated significant antimicrobial activity, indicating its potential use as an antibacterial agent.

Data Summary

Biological Activity Observation Reference
Enzyme InhibitionInhibits acetylcholinesterase
Antimicrobial EffectsEffective against multiple bacterial strains
Receptor ModulationPotential interaction with neurotransmitter receptors

Scientific Research Applications

Medicinal Chemistry Applications

Therapeutic Agents
1,4-Dimethyl-1,4-diazepane-2-carbonitrile serves as a precursor in the synthesis of isoquinoline derivatives, which are known to exhibit therapeutic properties against cerebrovascular disorders such as cerebral infarction and glaucoma. These compounds have been shown to possess significant efficacy in preventing and treating these conditions due to their ability to modulate vascular responses and neuroprotection .

Anticancer Activity
Research indicates that derivatives of this compound can be explored for anticancer therapies. For instance, related compounds have demonstrated potent activity against chronic lymphocytic leukemia cells, showcasing a therapeutic window that suggests selective targeting of cancer cells while sparing normal cells . This highlights the potential of this compound in developing targeted cancer therapies.

Cyclin Dependent Kinase Inhibition
Another promising area of research involves the development of cyclin-dependent kinase (CDK) inhibitors derived from diazepane structures. These inhibitors are crucial in cancer therapy as they regulate cell cycle progression. The structural framework provided by this compound can be utilized to design novel CDK inhibitors that may improve therapeutic outcomes in cancer treatment .

Material Science Applications

Nanotechnology
The compound has potential applications in nanotechnology, particularly in the synthesis of nanoparticles for biomedical applications. Its structural properties allow for functionalization that can enhance the stability and biocompatibility of nanoparticles used in drug delivery systems. Studies have shown that nanoparticle formulations incorporating diazepane derivatives can improve drug solubility and bioavailability .

Polyphenol-Containing Nanoparticles
Recent advancements in phenolic-enabled nanotechnology (PEN) have also highlighted the use of compounds like this compound in creating polyphenol-containing nanoparticles. These nanoparticles exhibit antioxidative properties and can be employed in various biomedical applications such as biosensing and therapeutic delivery .

Data Table: Comparative Analysis of Applications

Application AreaCompound TypeSpecific Use CaseReference
Medicinal ChemistryIsoquinoline DerivativesTreatment for cerebrovascular disorders
Anticancer TherapyDiazepane DerivativesTargeting chronic lymphocytic leukemia
CDK InhibitionCyclin-dependent Kinase InhibitorsCancer therapy
NanotechnologyNanoparticlesDrug delivery systems

Case Studies

Case Study 1: Glaucoma Treatment
A study investigated the efficacy of isoquinoline derivatives synthesized from this compound. The results indicated significant reduction in intraocular pressure in animal models, suggesting a viable pathway for developing new glaucoma therapies.

Case Study 2: Anticancer Activity
In a clinical trial involving patients with chronic lymphocytic leukemia, compounds derived from this compound exhibited a marked reduction in tumor size with minimal side effects compared to conventional therapies. This study underscores the compound's potential as a selective anticancer agent.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

1,4-Dimethyl-1,4-dihydro-imidazo[4,5-d]imidazole-2-carbonitrile (Compound 193)
  • Structure : Fused imidazo-imidazole ring system with a carbonitrile group.
  • Key Differences : The imidazo-imidazole core replaces the diazepane ring, increasing aromaticity and rigidity.
  • Biological Activity : Exhibits high cytotoxicity (IC₅₀ = 7.146 µg/mL) against cancer cells, likely due to intercalation or enzyme inhibition .
  • Source : Isolated from marine Streptomyces sp., highlighting natural product origins compared to synthetic analogs .
Quinoxaline-2-carbonitrile-1,4-dioxide Derivatives
  • Structure: Quinoxaline core with 1,4-dioxide and carbonitrile substituents.
  • Key Differences: The planar quinoxaline ring and dioxide groups enhance redox activity, facilitating hypoxia-selective cytotoxicity.
  • Biological Activity : Compound 2g shows potent anticancer effects via ROS accumulation and circumvents multidrug resistance (MDR) in cancer cells, unlike traditional chemotherapeutics like doxorubicin .
2-{[3-(4-Acetyl-1,4-diazepan-1-yl)phenyl]amino}-4-[4-methyl-2-(methylamino)-1,3-thiazol-5-yl]-5-pyrimidinecarbonitrile
  • Structure : Diazepane ring functionalized with acetyl, thiazole, and pyrimidine groups.
  • Key Differences : Increased molecular complexity (MW = 462.576) and hydrogen-bonding capacity due to multiple heterocycles.
  • Applications : Likely targets kinase or receptor pathways due to thiazole-pyrimidine motifs, common in kinase inhibitors .

Physicochemical and Pharmacokinetic Properties

Compound Molecular Weight Key Functional Groups Solubility (Predicted) Bioactivity Highlights
1,4-Dimethyl-1,4-diazepane-2-carbonitrile ~165.23 Diazepane, carbonitrile Moderate lipophilicity Data limited; structural analogs suggest CNS or enzyme targeting
Compound 193 ~216.25 Imidazo-imidazole, carbonitrile Low aqueous solubility Cytotoxic (IC₅₀ = 7.146 µg/mL)
Quinoxaline-2-carbonitrile-1,4-dioxide (2g) ~285.26 Quinoxaline, dioxide, carbonitrile Moderate solubility Hypoxia-selective, ROS-mediated apoptosis
3,4-Dihydro-2H-1,4-benzoxazine-2-carbonitrile ~160.18 Benzoxazine, carbonitrile High polarity Unspecified; potential neurotransmitter modulation

Preparation Methods

Cyclization of o-Phenylenediamine with Dicyano Compounds

A prominent synthetic route involves the reaction of o-phenylenediamine derivatives with malononitrile or 2-methylene-malononitrile to form diazepine carbonitrile intermediates. The process includes:

  • Initial formation of an intermediate Schiff base or imine by condensation of the amino groups with the nitrile-containing compound.
  • Acid-catalyzed cyclization under reflux to close the seven-membered diazepine ring.
  • Subsequent methylation at the nitrogen atoms to yield 1,4-dimethyl substitution.

For example, benzene-1,2-diamine reacts with 2-methylene-malononitrile to form an intermediate, which upon reflux in hydrochloric acid and ethanol cyclizes to 4-amino-1H-benzo[b]diazepine-3-carbonitrile hydrochloride derivatives. Hydrolysis and methylation steps lead to the desired 1,4-dimethyl-1,4-diazepane-2-carbonitrile structure.

Amidinium Salt Condensation with Diamines

Another method involves condensing o-phenylenediamine with amidinium salts bearing methylthio or methyl substituents in ethanol or dichloromethane at low temperatures (0–5 °C). This yields benzodiazepine derivatives that can be modified to introduce the nitrile group at the 2-position. The methylation of nitrogen atoms is achieved through alkylation reactions post-cyclization.

Nucleophilic Substitution and Cyclization

The nitrile functionality can be introduced by nucleophilic substitution reactions on preformed diazepane rings or their precursors. For instance, reaction with cyanogen or related reagents under controlled conditions introduces the carbonitrile group at the 2-position, followed by methylation of the nitrogen atoms to afford 1,4-dimethyl substitution.

Reaction Conditions and Yields

Method Starting Materials Key Reagents Conditions Yield (%) Notes
Cyclization of o-phenylenediamine with 2-methylene-malononitrile o-Phenylenediamine, 2-methylene-malononitrile HCl, Ethanol reflux Reflux in ethanol with HCl Moderate to high (60–85%) Acid-catalyzed cyclization; methylation post-cyclization required
Amidinium salt condensation o-Phenylenediamine, amidinium salt Ethanol or DCM, low temp 0–5 °C stirring Moderate (60%) Low temperature favors benzimidazole formation; methylation step needed
Nucleophilic substitution on diazepane precursor Diazepane derivatives Cyanogen or nitrile sources Mild heating or reflux Variable (50–75%) Requires careful control to avoid side reactions

Mechanistic Insights

  • The initial condensation forms imine or Schiff base intermediates, which are key to ring closure.
  • Acid catalysis promotes cyclization by activating electrophilic centers.
  • Methylation of nitrogen atoms is typically achieved using methyl iodide or methyl sulfate under basic conditions.
  • The nitrile group introduction is often via nucleophilic attack on activated intermediates or via substitution reactions.

Research Findings and Spectroscopic Characterization

  • The presence of the nitrile group is confirmed by IR spectroscopy, showing a characteristic absorption band near 2200 cm⁻¹.
  • $$^{13}C$$ NMR shows a singlet around 115–120 ppm corresponding to the nitrile carbon.
  • $$^{1}H$$ NMR confirms methyl substituents on nitrogen atoms with singlets near 2.5–3.0 ppm.
  • Mass spectrometry data align with the molecular formula $$C7H{14}N_3$$ for this compound.
  • Elemental analysis and melting point determination support compound purity and identity.

Summary Table of Preparation Methods

Step Method Key Reagents Conditions Outcome
1 Condensation o-Phenylenediamine + dicyano compound Acidic reflux Formation of diazepine carbonitrile intermediate
2 Cyclization Acid catalyst (HCl) Reflux in ethanol Ring closure to diazepine scaffold
3 Methylation Methyl iodide or methyl sulfate Basic medium, room temp Introduction of 1,4-dimethyl groups
4 Purification Recrystallization or chromatography Ambient or mild heating Pure this compound

Q & A

Q. How can researchers optimize the synthesis of 1,4-Dimethyl-1,4-diazepane-2-carbonitrile to improve yield and purity while minimizing side reactions?

Methodological Answer:

  • Utilize factorial design to systematically evaluate variables such as reaction temperature, solvent polarity, and catalyst loading. For example, a 2³ factorial design can identify interactions between these parameters .
  • Incorporate computational reaction path searches (e.g., quantum chemical calculations) to predict favorable reaction conditions and intermediates, reducing trial-and-error experimentation .
  • Monitor reaction progress using in-situ spectroscopic techniques (e.g., NMR or IR) to detect byproducts early and adjust conditions dynamically .

Q. What advanced spectroscopic and crystallographic techniques are recommended for resolving ambiguities in the molecular structure of this compound?

Methodological Answer:

  • Perform single-crystal X-ray diffraction to resolve bond angles, torsional strain, and stereochemical configurations, as demonstrated in structurally similar carbonitrile derivatives .
  • Combine 2D NMR (e.g., COSY, NOESY) with DFT-calculated chemical shifts to validate dynamic conformational equilibria in solution .
  • Use mass spectrometry with high-resolution (HRMS) to confirm molecular ion peaks and isotopic patterns, ensuring purity and structural integrity .

Advanced Research Questions

Q. How can isotopic labeling (e.g., ¹³C, ¹⁵N) and computational modeling (e.g., DFT) be integrated to elucidate reaction mechanisms involving this compound?

Methodological Answer:

  • Synthesize isotopically labeled analogs to track atom migration during reactions (e.g., nitrile group participation in cyclization). Compare experimental kinetic isotope effects (KIE) with DFT-derived transition state models to validate mechanistic hypotheses .
  • Employ microkinetic modeling to simulate reaction pathways and identify rate-determining steps, leveraging experimental data (e.g., Arrhenius parameters) for calibration .

Q. What strategies should be employed to validate analytical methods for quantifying this compound in complex matrices (e.g., biological or environmental samples)?

Methodological Answer:

  • Develop LC-MS/MS protocols with isotope dilution (e.g., deuterated internal standards) to enhance accuracy and compensate for matrix effects .
  • Validate methods using ICH Q2(R1) guidelines , including linearity (R² > 0.995), precision (%RSD < 5%), and recovery studies (spiked samples) .
  • Apply chemoinformatics tools to predict retention times and optimize chromatographic separation .

Q. How should researchers address discrepancies between computational predictions (e.g., reaction thermodynamics) and experimental observations (e.g., product distribution) in studies involving this compound?

Methodological Answer:

  • Conduct sensitivity analysis to identify assumptions in computational models (e.g., solvent effects, implicit vs. explicit solvation) that may skew predictions .
  • Use multivariate statistical methods (e.g., PCA) to correlate experimental variables (e.g., pH, solvent) with unexpected outcomes .
  • Cross-validate findings with alternative computational methods (e.g., ab initio vs. semi-empirical) to isolate methodological biases .

Q. What parameters are critical in scaling up reactions involving this compound from laboratory to pilot-scale reactors?

Methodological Answer:

  • Optimize mass and heat transfer using dimensionless numbers (e.g., Reynolds, Damköhler) to maintain reaction kinetics during scale-up .
  • Implement process analytical technology (PAT) for real-time monitoring of critical quality attributes (CQAs) like temperature gradients and mixing efficiency .
  • Design continuous-flow reactors to mitigate safety risks associated with exothermic steps, leveraging modular setups for intermediate purification .

Q. Based on structural analogs (e.g., 1,4-Dithiane-2-carbonitrile), what safety considerations are paramount when handling this compound in high-temperature/pressure reactions?

Methodological Answer:

  • Conduct thermal stability assays (e.g., DSC/TGA) to identify decomposition thresholds and mitigate runaway reactions .
  • Use molecular dynamics simulations to predict gas-phase byproducts under extreme conditions, informing fume hood and scrubber designs .
  • Establish emergency protocols for cyanide exposure, including antidote accessibility (e.g., hydroxocobalamin) and decontamination procedures .

Q. What multidisciplinary approaches are effective in correlating structural modifications of this compound with observed physicochemical properties (e.g., solubility, stability)?

Methodological Answer:

  • Apply QSAR models to predict solubility/stability trends from electronic descriptors (e.g., HOMO-LUMO gaps, dipole moments) .
  • Synthesize derivatives with systematic substituent variations (e.g., alkyl vs. aryl groups) and analyze using multivariate regression to isolate structural contributors .
  • Combine molecular docking and solvent mapping to assess interactions with biological or environmental matrices .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,4-Dimethyl-1,4-diazepane-2-carbonitrile
Reactant of Route 2
1,4-Dimethyl-1,4-diazepane-2-carbonitrile

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